N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)cyclopropanecarboxamide
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Overview
Description
N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)cyclopropanecarboxamide is a complex organic compound featuring a pyrazole ring, a thiazole ring, and a cyclopropane carboxamide group
Mechanism of Action
Target of Action
Compounds with similar structures have been found to inhibit enzymes such asEnoyl ACP Reductase and Dihydrofolate Reductase (DHFR) . These enzymes play crucial roles in bacterial fatty acid synthesis and folate metabolism, respectively .
Mode of Action
The compound likely interacts with its targets by binding to their active sites, thereby inhibiting their function
Biochemical Pathways
Upon binding to its targets, the compound disrupts the normal functioning of the associated biochemical pathways. For instance, inhibition of Enoyl ACP Reductase disrupts bacterial fatty acid synthesis, while inhibition of DHFR disrupts folate metabolism . The downstream effects of these disruptions can include impaired bacterial growth and proliferation.
Pharmacokinetics
Similar compounds have been found to have high solubility, which can impact their bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action likely include the disruption of essential biochemical pathways in target organisms, leading to impaired growth and proliferation
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)cyclopropanecarboxamide typically involves multi-step organic synthesis. One common route includes:
Formation of the Pyrazole Ring: Starting with a diketone and hydrazine hydrate, the pyrazole ring is formed through a cyclization reaction.
Thiazole Ring Synthesis: The thiazole ring can be synthesized by reacting α-haloketones with thiourea.
Linking the Rings: The pyrazole and thiazole rings are linked via an alkylation reaction using a suitable alkyl halide.
Cyclopropanecarboxamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the thiazole ring, potentially reducing it to a thiazolidine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrazole and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted pyrazole and thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a building block for the synthesis of more complex molecules.
Biology
Biologically, N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)cyclopropanecarboxamide has shown potential as an antimicrobial and antifungal agent due to the presence of the pyrazole and thiazole rings, which are known for their biological activities .
Medicine
In medicinal chemistry, this compound is explored for its potential as an anti-inflammatory and anticancer agent. The cyclopropane carboxamide group is known to enhance the bioavailability and stability of the compound.
Industry
Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its unique structure allows for the design of molecules with specific biological activities.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar biological activities.
Thiazole: A basic thiazole ring structure used in various pharmaceuticals.
Cyclopropanecarboxamide: A compound featuring the cyclopropane carboxamide group, known for its stability and bioavailability.
Uniqueness
N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)cyclopropanecarboxamide is unique due to the combination of the pyrazole, thiazole, and cyclopropane carboxamide groups in a single molecule. This combination enhances its biological activity and makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4OS/c1-9-7-10(2)18(17-9)14-16-12(8-20-14)5-6-15-13(19)11-3-4-11/h7-8,11H,3-6H2,1-2H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BARUXYKGCWRMLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=CS2)CCNC(=O)C3CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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